

Suc-Ala-Ala-Pro-Gly-pNA lot-to-lot variability assessment

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Compound Focus: Suc-Ala-Ala-Pro-Gly-pNA

Cat. No.: S12867471

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Alternative Substrates Found

The table below lists several Suc-XXX-pNA substrates found in search results. These share structural similarities with **Suc-Ala-Ala-Pro-Gly-pNA** but have different sequences and applications.

Product Name	CAS Number	Molecular Formula	Molecular Weight	Reported Applications
Suc-Ala-Ala-Pro-Phe-pNA [1] [2]	70967-97-4	C30H36N6O9	624.64 g/mol [1]	Substrate for chymotrypsin, human pancreatic elastase, cathepsin G, chymase, and PPIases (FKBPs, cyclophilins) [2].
Suc-Ala-Glu-Pro-Phe-pNA [3] [4]	128802-76-6	C32H38N6O11	682.68 g/mol [3]	Chromogenic substrate for proteases and the peptidylprolyl isomerase Pin1 [3] [4].
Suc-Ala-Ala-Pro-Leu-pNA [5]	70968-04-6	C27H38N6O9	590.63 g/mol [5]	Used in studies on human pancreatic elastase 2 specificity [5].

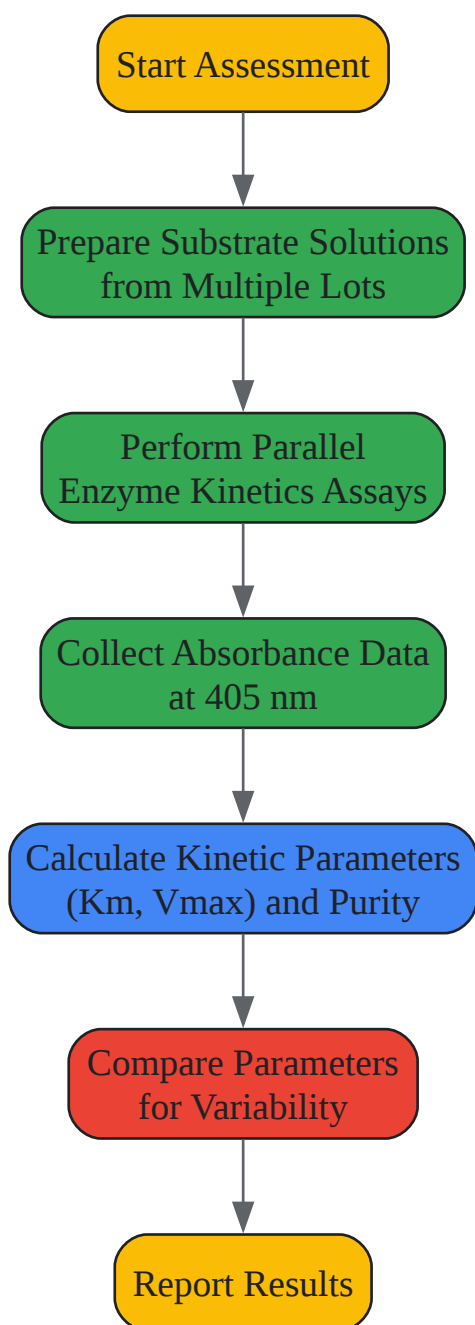
Product Name	CAS Number	Molecular Formula	Molecular Weight	Reported Applications
N-Succinyl-L-Phenylalanine-p-nitroanilide [1]	2440-62-2	C19H19N3O6	385.37 g/mol [1]	General protease substrate [1].

General Guidance for Variability Assessment

Since the specific data you need is not available, here is a general experimental framework that researchers use to assess lot-to-lot variability, which you can adapt for your product.

- Core Experimental Protocol: The standard method involves performing parallel enzyme kinetics assays using the same experimental setup and different lots of the substrate.
 - **Prepare substrate solutions** from at least three different manufacturing lots to a precise concentration (e.g., in DMSO or assay buffer) [3].
 - **Run the enzymatic reaction** under controlled conditions (pH, temperature) with a fixed, purified enzyme preparation.
 - **Monitor the reaction** by measuring the release of **p-nitroaniline (pNA)** through its absorbance at **405 nm** over time [4] [6] [2].
 - **Calculate kinetic parameters** (K_m , V_{max} , k_{cat}) for each lot from the initial velocity data.
- Key Comparison Metrics: When comparing lots, focus on these quantitative parameters:
 - **Purity**: Confirm that each lot has a consistently high purity level (e.g., >98% by HPLC) [3].
 - **Specific Absorbance**: The absorbance value of a standard concentration of the released pNA should be consistent.
 - **Kinetic Parameters**: The Michaelis constant (K_m) and maximum reaction rate (V_{max}) should show low variance (<10-15%) between lots.
 - **Background Hydrolysis**: The non-enzymatic hydrolysis rate in the absence of the enzyme should be low and consistent.

The following diagram illustrates the logical workflow for conducting this assessment:



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References

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4. - Suc -Glu- Ala -Phe- Pro | CAS 128802-76-6 | SCBT - Santa Cruz... pNA [scbt.com]
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